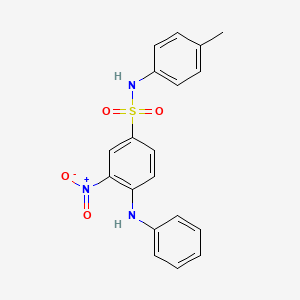
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aniline group, a nitro group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure. The introduction of the aniline group, nitro group, and sulfonamide group is achieved through a series of nitration, sulfonation, and amination reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and aniline derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
化学反应分析
Types of Reactions
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives with different properties and applications.
科学研究应用
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the aniline and sulfonamide groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
4-Anilino-N-phenethylpiperidine: A precursor to fentanyl, known for its potent analgesic properties.
4-Anilino-3-nitrobenzenesulfonamide: A related compound with similar structural features but different functional groups.
Uniqueness
4-Anilino-N-(4-methylphenyl)-3-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
113644-21-6 |
|---|---|
分子式 |
C19H17N3O4S |
分子量 |
383.4 g/mol |
IUPAC 名称 |
4-anilino-N-(4-methylphenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H17N3O4S/c1-14-7-9-16(10-8-14)21-27(25,26)17-11-12-18(19(13-17)22(23)24)20-15-5-3-2-4-6-15/h2-13,20-21H,1H3 |
InChI 键 |
QXVWMVMKFXSCMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
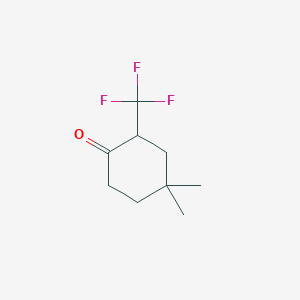
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
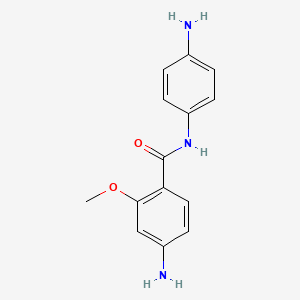
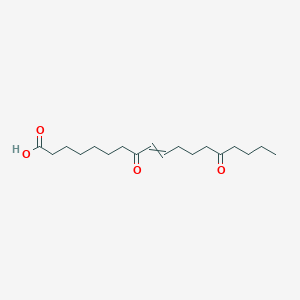
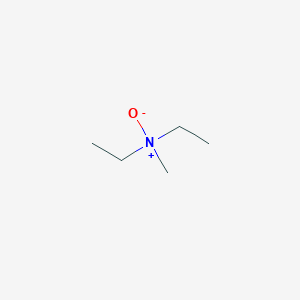
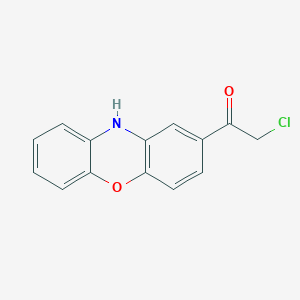
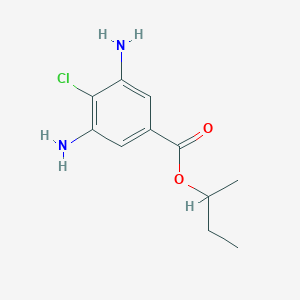
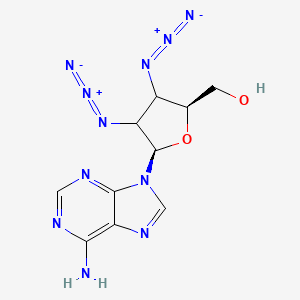
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
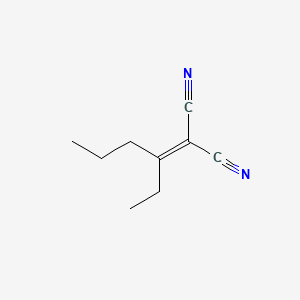
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
